

Chiral Separation Methods for Umbralisib Enantiomers: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

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Introduction

Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K δ) and casein kinase 1-epsilon (CK1 ϵ), is a chiral molecule that has been developed as a single (S)-enantiomer. The stereospecificity of drug molecules is a critical aspect of pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and efficient chiral separation methods are paramount for the production and quality control of enantiomerically pure Umbralisib. This technical guide provides a comprehensive overview of the core methodologies for the chiral separation of Umbralisib enantiomers, including detailed experimental protocols and a summary of relevant quantitative data.

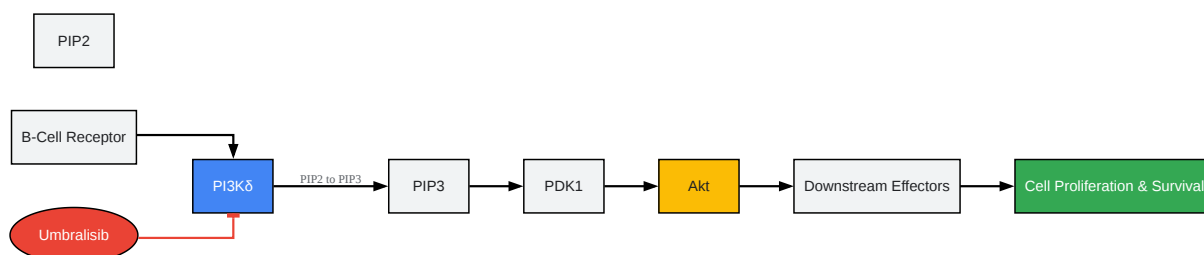
Mechanism of Action: PI3K δ and CK1 ϵ Signaling Pathways

Umbralisib exerts its therapeutic effects by targeting two key signaling pathways involved in the proliferation and survival of malignant B-cells.

PI3K δ Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[1] Umbralisib selectively inhibits the delta isoform of PI3K (PI3K δ), which is predominantly expressed in hematopoietic cells.[1] Inhibition of PI3K δ

disrupts downstream signaling, including the activation of Akt, leading to decreased cell proliferation and survival.



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PI3Kδ Signaling Pathway and Umbralisib Inhibition.

Casein Kinase 1ε (CK1ε) Signaling Pathway

In addition to its effects on PI3Kδ, Umbralisib also inhibits casein kinase 1-epsilon (CK1ε), an enzyme implicated in the regulation of oncoprotein translation.^[1] By inhibiting CK1ε, Umbralisib may further contribute to the suppression of tumor growth and survival.



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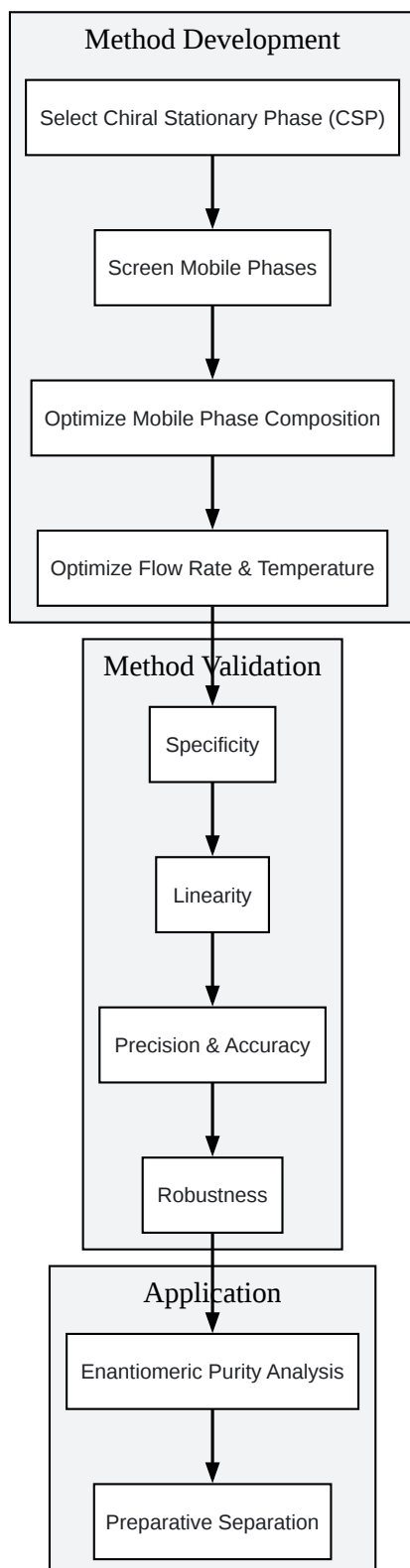
CK1ε Signaling Pathway and Umbralisib Inhibition.

Chiral Separation of Umbralisib Enantiomers

The successful isolation of the desired Umbralisib enantiomer is critical for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method involves a systematic approach to optimize the separation of the enantiomers.



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A generalized workflow for chiral HPLC method development.

Experimental Protocols

While a specific, detailed protocol for the preparative chiral separation of Umbralisib enantiomers is not publicly available, a plausible method can be constructed based on the reported use of a Chiralpak AD-H column for a key intermediate and general principles of chiral chromatography.

Chiral HPLC Method for Umbralisib Enantiomers

This protocol is a representative method for the analytical separation of Umbralisib enantiomers using a Chiralpak AD-H column.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

- Column: Chiralpak AD-H, 250 x 4.6 mm, 5 μ m
- Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio would be 90:10 (v/v). The ratio can be optimized to achieve baseline separation. For basic compounds like Umbralisib, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%), to the mobile phase can improve peak shape and resolution.[\[2\]](#)
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection Wavelength: 225 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve the Umbralisib racemate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

3. Procedure:

- Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared sample solution.
- Monitor the separation at 225 nm.
- Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.
- Calculate the resolution and enantiomeric excess.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the chiral separation of Umbralisib enantiomers based on the protocol described above. Actual values may vary depending on the specific experimental conditions.

Parameter	(S)-Umbralisib	(R)-Umbralisib
Retention Time (t _R)	~15 min	~18 min
Resolution (R _s)	> 1.5	-
Enantiomeric Excess (ee)	> 99%	-

Conclusion

The chiral separation of Umbralisib enantiomers is a critical step in ensuring the quality and efficacy of the final drug product. While specific preparative scale protocols are proprietary, this guide provides a comprehensive overview of the analytical methodologies and signaling pathways relevant to Umbralisib. The use of polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, in combination with optimized mobile phases, offers a robust approach for the successful resolution of Umbralisib enantiomers. Further method development and validation are essential for transferring these analytical methods to a preparative scale for industrial production.

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